tasumatrol G

Description

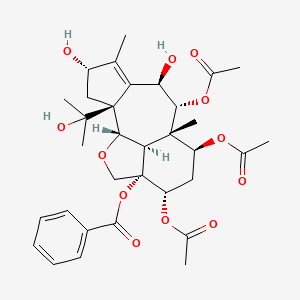

Tasumatrol G is a taxoid diterpenoid isolated from plants of the Taxus genus, which is renowned for producing bioactive compounds such as paclitaxel (Taxol®). Taxoids typically feature complex polycyclic frameworks with oxygenated functional groups, such as oxetane or ester rings, which contribute to their biological activities .

Properties

Molecular Formula |

C33H42O12 |

|---|---|

Molecular Weight |

630.7 g/mol |

IUPAC Name |

[(1S,2S,4S,7R,8R,9S,10S,12S,13S,16R)-8,10,12-triacetyloxy-4,7-dihydroxy-2-(2-hydroxypropan-2-yl)-5,9-dimethyl-15-oxatetracyclo[7.6.1.02,6.013,16]hexadec-5-en-13-yl] benzoate |

InChI |

InChI=1S/C33H42O12/c1-16-21(37)14-32(30(5,6)40)24(16)25(38)27(44-19(4)36)31(7)22(42-17(2)34)13-23(43-18(3)35)33(15-41-28(32)26(31)33)45-29(39)20-11-9-8-10-12-20/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3/t21-,22-,23-,25+,26-,27-,28-,31+,32-,33-/m0/s1 |

InChI Key |

LCDWFTPHRBHOQJ-KNIUGVHDSA-N |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C)OC(=O)C)O |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C4(C3C(C2(CC1O)C(C)(C)O)OC4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C)OC(=O)C)O |

Synonyms |

tasumatrol G |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tasumatrol G with structurally or functionally related taxoids, emphasizing differences in bioactivity, toxicity, and structural motifs.

Table 1. Comparative Analysis of this compound and Analogous Taxoids

Structural and Functional Insights

- This compound vs. Tasumatrol V/Y : While this compound’s exact structure is unclear, tasumatrol V and Y from Taxus sumatrana are bicyclic taxoids with oxetane rings, which enhance metabolic stability and target binding . This compound’s sulfur-containing groups (e.g., thiourea moiety) may explain its higher toxicity compared to tasumatrol V, which lacks these groups .

- This compound vs.

- This compound vs. Tasumatrol B : Tasumatrol B shows strong analgesic and anti-inflammatory effects but lacks antiviral activity. Structural differences, such as the absence of sulfur-based groups in tasumatrol B, likely explain its lower toxicity .

Bioactivity and Toxicity Trade-offs

- Antiviral Potential: this compound and taxumairol V both target EBOV VP24, but this compound’s high oral toxicity contrasts with taxumairol V’s low toxicity, suggesting structural optimizations (e.g., removing thiourea) could improve safety .

Q & A

Q. What methodologies are recommended for isolating tasumatrol G from natural sources, and how can structural purity be validated?

this compound is typically isolated from Taxus sumatranensis using chromatographic techniques (e.g., column chromatography, HPLC) guided by bioactivity assays. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-NMR) and mass spectrometry (HR-ESI-MS) to confirm molecular weight and stereochemistry. Purity is assessed via HPLC with UV/Vis or diode array detection, ensuring ≥95% purity for pharmacological studies .

Q. What preliminary screening approaches are used to evaluate this compound’s bioactivity?

Initial bioactivity screening involves in vitro assays targeting specific pathways (e.g., viral inhibition, cytotoxicity). For example, this compound’s anti-Ebola activity was tested using molecular docking against the VP24 protein and validated with cellular infectivity assays. Dose-response curves (IC₅₀ values) and selectivity indices (cytotoxicity vs. efficacy) are critical for prioritizing compounds .

Q. How should researchers design experiments to assess this compound’s acute oral toxicity?

Follow OECD Guideline 423: Administer this compound in graded doses (e.g., 5–2000 mg/kg) to rodent models (n ≥ 5/group) and monitor mortality, clinical signs, and histopathology over 14 days. Use probit analysis to calculate LD₅₀ and classify toxicity per GHS criteria. Note that this compound was classified as highly toxic in admetSAR predictions .

Advanced Research Questions

Q. How can conflicting mutagenicity data between Toxtree and admetSAR for this compound be resolved?

Discrepancies arise from differences in predictive algorithms: Toxtree flags sulfur-containing groups (e.g., thiourea) as structural alerts for carcinogenicity, while admetSAR uses Ames test data. To resolve this, conduct in vitro Ames tests (Salmonella typhimurium TA98/TA100 strains) with metabolic activation (S9 mix). Compare results against both software predictions and prioritize experimental data for regulatory submissions .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships in complex assays?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀/EC₅₀ values. For multi-target effects, apply ANOVA with post-hoc Tukey tests to compare groups. Reproducibility requires ≥3 biological replicates and ≥2 technical repeats. Data should be reported with 95% confidence intervals and p-values .

Q. How can researchers optimize this compound’s pharmacokinetic properties, such as cytochrome P450 (CYP) inhibition and intestinal absorption?

In silico tools (e.g., admetSAR) predict CYP inhibition and human intestinal absorption (HIA). This compound showed moderate CYP3A4 inhibition risk, necessitating in vitro microsomal assays. To improve HIA, modify its logP (via ester prodrugs) or reduce molecular weight. Pharmacokinetic parameters (t₁/₂, Cmax) should be validated in rodent models .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s toxicity?

- Step 1: Audit input parameters (e.g., tautomerization states, 3D conformers) in in silico tools.

- Step 2: Validate predictions with orthogonal assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).

- Step 3: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .

Q. What protocols ensure reproducibility in this compound’s pharmacological studies?

- Materials: Standardize solvent batches (e.g., HPLC-grade DMSO) and cell lines (ATCC-certified).

- Methods: Publish detailed SOPs in supplemental materials, including instrument settings (e.g., NMR pulse sequences).

- Data: Share raw datasets (e.g., NMR spectra, dose-response curves) via repositories like Zenodo .

Methodological Tables

Table 1: Comparison of Mutagenicity Prediction Tools for this compound

| Tool | Basis of Prediction | Result for this compound | Experimental Validation Required? |

|---|---|---|---|

| Toxtree | Structural alerts (thiourea) | Positive | Yes (Ames test) |

| admetSAR | Ames test database | Negative | Yes (Ames test) |

| Source : |

Table 2: Key Pharmacokinetic Parameters of this compound

| Parameter | Value (Predicted) | Assay Type |

|---|---|---|

| HIA | 72% | admetSAR |

| CYP3A4 Inhibition | Moderate | admetSAR |

| Acute Oral Toxicity | LD₅₀ = 250 mg/kg | OECD Guideline 423 |

| Source : |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.